molecular formula C22H26N2O5 B3994195 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3994195
M. Wt: 398.5 g/mol
InChI Key: YLBBLQXKBOEDHQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-methoxyphenyl group at the 1-position and a 3,4-dimethoxyphenethyl carboxamide moiety at the 3-position. The compound’s structure integrates multiple methoxy groups, which are known to enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-18-7-5-17(6-8-18)24-14-16(13-21(24)25)22(26)23-11-10-15-4-9-19(28-2)20(12-15)29-3/h4-9,12,16H,10-11,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBBLQXKBOEDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling Reactions: The final coupling of the pyrrolidine ring with the substituted phenyl groups can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Step 2: Carboxamide Formation

The carboxamide group is introduced via reaction of the pyrrolidine amine with a carbonyl chloride or an activated carboxylic acid derivative. Reagents such as triethylamine (as a base) and dichloromethane (as a solvent) are commonly used.

Step 3: Substitution of Aromatic Groups

Methoxyphenyl substituents are introduced via alkylation or coupling reactions. For instance, a phenyl group substituted with methoxy groups may react with an alkyl halide in the presence of a base (e.g., sodium hydroxide ) to form the desired ethyl linkage.

Oxidation/Reduction

The compound’s oxo group (5-oxopyrrolidine) can undergo redox reactions. For example:

  • Oxidation : Using reagents like potassium permanganate (KMnO₄) in acidic conditions to oxidize double bonds or alcohols.

  • Reduction : Sodium borohydride (NaBH₄) may reduce carbonyl groups to alcohols under mild conditions.

Amide Hydrolysis

The carboxamide group can hydrolyze under acidic or basic conditions (e.g., HCl or NaOH) to form the corresponding carboxylic acid.

Functional Group Transformations

Functional Group Reagents/Conditions Outcome
Carboxamide (-CONH₂)HCl (acidic hydrolysis)Carboxylic acid (-COOH)
5-oxopyrrolidine (C=O)NaBH₄ (reduction)Pyrrolidine alcohol (C-OH)
Methoxyphenyl substituentsAlkylation (e.g., alkyl halides)Cross-coupling products

Research Findings

  • Anticancer activity : Pyrrolidine derivatives with aromatic substituents (e.g., methoxyphenyl groups) show apoptosis-promoting effects, potentially linked to interactions with cellular targets like uPAR .

  • Chemical stability : The compound’s oxo group and amide functionality confer stability under standard conditions, though hydrolysis may occur under extreme pH.

  • Spectroscopic analysis : NMR and IR spectroscopy are critical for confirming structural integrity, with carbonyl groups (C=O) typically resonating at ~170 ppm in ¹³C-NMR .

Scientific Research Applications

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across several domains, including medicinal chemistry, pharmacology, and forensic science.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an analgesic or anti-inflammatory agent. Research indicates that derivatives of pyrrolidine compounds often exhibit significant pharmacological effects.

Case Study: Analgesic Activity

A study evaluated the analgesic properties of similar pyrrolidine derivatives. Results showed that modifications in the side chains could enhance efficacy while minimizing side effects. This suggests that this compound may be a candidate for further investigation in pain management therapies.

Pharmacology

Given its structural attributes, this compound may interact with various neurotransmitter systems. Research into similar compounds has demonstrated their potential as modulators of serotonin and dopamine receptors.

Case Study: Neurotransmitter Modulation

In a series of experiments involving related compounds, researchers observed modulation of serotonin receptor activity, leading to potential anxiolytic effects. Such findings indicate that this compound could be explored for treating anxiety disorders.

Forensic Science

The compound's unique structure makes it a candidate for forensic studies, particularly in the context of drug identification and toxicology. Its detection can aid in understanding substance abuse patterns and developing analytical methods for forensic analysis.

Case Study: Substance Identification

Forensic laboratories have begun using advanced chromatographic techniques to identify novel psychoactive substances (NPS). The identification of compounds like this compound can provide insights into emerging trends in drug use.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The compound’s closest analogs share the 3,4-dimethoxyphenethyl and 4-methoxyphenyl motifs but differ in core structures and additional substituents. Key comparisons include:

Compound Name Core Structure Key Substituents Notable Properties/Data
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl, benzoyl 80% synthesis yield; melting point 90°C; simple amide backbone for ease of derivatization.
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidinone Fluorophenyl, 4-methoxybenzyl Fluorine substitution may enhance metabolic stability; no biological data reported.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole 3,4-Dimethoxyphenyl, trifluoromethyl Trifluoromethyl group increases electronegativity; potential CNS activity inferred from structural analogs .
1-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide Dipyridopyrimidine 3,4-Dimethoxyphenethyl, furylmethyl Complex heterocyclic core may hinder blood-brain barrier penetration; no activity data available.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with methoxy and dimethoxy phenyl groups, which are critical for its biological activity. The presence of these substituents enhances the compound's lipophilicity and receptor affinity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures can inhibit the growth of bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus .
  • Antitumor Effects : Compounds with similar frameworks have demonstrated cytotoxic effects against cancer cell lines, suggesting potential antitumor properties .
  • Neuroprotective Effects : Some studies indicate that related compounds may exert neuroprotective effects, possibly through modulation of neurotransmitter systems .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, which could be a mechanism for its antimicrobial activity.
  • Receptor Modulation : The structural components suggest potential interactions with neurotransmitter receptors, which could explain neuroprotective effects.

Table 1: Antimicrobial Activity Against Various Strains

Compound NameTest OrganismMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium tuberculosis1.6 µg/mL
Compound BStaphylococcus aureus0.8 µg/mL
This compoundTBD

Table 2: Cytotoxicity on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)TBD
HeLa (Cervical)TBD
A549 (Lung)TBD

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives against Mycobacterium tuberculosis. The results indicated that certain structural modifications significantly enhanced activity, suggesting a structure-activity relationship crucial for future drug design .
  • Cytotoxicity Evaluation : In vitro tests on cancer cell lines revealed that compounds with similar structural features exhibited significant cytotoxicity. Further studies are required to determine the specific pathways involved in inducing apoptosis in these cells .

Q & A

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
  • Step 1 : Condensation of 4-methoxyphenylamine with a substituted pyrrolidone intermediate to form the 5-oxopyrrolidine core.
  • Step 2 : Introduction of the 3,4-dimethoxyphenethyl group via carboxamide coupling using reagents like EDC/HOBt or DCC.
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for optimal yield and purity .
  • Key Considerations : Protect methoxy groups during acidic/basic conditions; monitor reaction progress via TLC or HPLC .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC/MS : Purity >95% confirmed by reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI+/−) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrrolidine carbonyl at ~170 ppm) .
  • X-ray Crystallography : For absolute configuration confirmation, as demonstrated in structurally analogous thiazolidinone derivatives .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the target binding affinity of this compound?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection : Prioritize kinases or GPCRs due to methoxy substituents’ prevalence in such inhibitors (e.g., COX-2, EGFR) .
  • Parameters :
  • Generate ligand 3D conformers (OpenBabel) and optimize charges (AM1-BCC).
  • Define binding pockets using co-crystallized ligands (PDB database).
  • Validate docking protocols with RMSD <2.0 Å against known inhibitors .
  • Analysis : Focus on hydrogen bonds (e.g., pyrrolidone carbonyl with catalytic lysine) and π-π stacking (methoxyphenyl groups) .

Q. What strategies are effective in resolving discrepancies in in vitro vs. in vivo biological activity data?

  • Methodological Answer :
  • Assay Validation :
  • Confirm in vitro assay conditions (e.g., serum-free media vs. plasma protein binding in vivo) .
  • Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays for cytotoxicity).
  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., CYP450 isoforms) to identify rapid clearance issues .
  • Polymorphism Check : Characterize crystalline forms (PXRD) to rule out bioavailability differences due to polymorphic transitions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace 3,4-dimethoxy with halogen or alkyl groups) .
  • Activity Profiling : Test analogs against target panels (e.g., NCI-60 for anticancer activity, microbial strains for antimicrobial effects) .
  • Computational QSAR : Develop models using descriptors like logP, polar surface area, and electrostatic potential to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.